6,8-Difluoroisoquinolin-1-amine is a fluorinated derivative of isoquinoline, a bicyclic compound known for its presence in various natural products and pharmaceuticals. The compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the isoquinoline ring, along with an amine functional group at the 1 position. This unique structure contributes to its potential biological activity and utility in medicinal chemistry.
6,8-Difluoroisoquinolin-1-amine falls under the classification of heterocyclic compounds, specifically as a substituted isoquinoline. It is also categorized within the broader class of fluorinated organic compounds, which are known for their enhanced biological properties compared to their non-fluorinated counterparts.
The synthesis of 6,8-difluoroisoquinolin-1-amine can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to optimize yields and selectivity for the desired difluorinated product. Flash-column chromatography is commonly employed for purification after synthesis.
The molecular formula of 6,8-difluoroisoquinolin-1-amine is C9H7F2N. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine-like ring. The positions of substitution are crucial for its chemical properties and biological activity.
6,8-Difluoroisoquinolin-1-amine can participate in various chemical reactions:
Reagents such as lithium aluminum hydride or sodium borohydride may be used for reduction processes, while electrophilic substitution may involve reagents like bromine or chlorosulfonic acid .
The mechanism of action for compounds like 6,8-difluoroisoquinolin-1-amine often involves interactions with biological targets such as enzymes or receptors:
Research indicates that similar compounds exhibit varied mechanisms based on structural modifications, emphasizing the role of fluorination in altering pharmacokinetic properties .
Relevant analyses such as spectral data (NMR, IR) would provide further insights into its structural characteristics.
6,8-Difluoroisoquinolin-1-amine has potential applications in:
The structural architecture of 6,8-difluoroisoquinolin-1-amine confers distinct advantages in drug design:
Table 1: Structural Comparison of Key Fluorinated Isoquinolines
Compound Name | Substitution Pattern | Molecular Formula | Key Structural Features | |
---|---|---|---|---|
6,8-Difluoroisoquinolin-1-amine | 1-NH₂, 6-F, 8-F | C₉H₆F₂N₂ | Symmetric difluoro; primary amine at C1 | |
6-(Difluoromethoxy)isoquinolin-1-amine | 1-NH₂, 6-OCF₂H | C₁₀H₈F₂N₂O | Asymmetric difluoromethoxy; ether linkage | |
5-(Difluoromethoxy)isoquinolin-1-amine | 1-NH₂, 5-OCF₂H | C₁₀H₈F₂N₂O | Meta-positioned fluoromethoxy; reduced symmetry | |
6,7-Dihydro-5H-isoquinolin-8-one | C8=O, saturated C5-C7 bond | C₉H₉NO | Non-aromatic B-ring; ketone functionality | [7] |
The 1-amino group enables diverse derivatization pathways, serving as an anchor for amide formation, reductive amination, or diazotization, making this compound a versatile intermediate in medicinal chemistry campaigns [4] [9]. Recent studies highlight its incorporation into kinase inhibitors and antimicrobial agents, leveraging the fluorine atoms to enhance blood-brain barrier penetration—a historical challenge for non-fluorinated isoquinolines [9].
The 6,8-difluoro motif profoundly influences molecular properties critical to drug efficacy:
Table 2: Impact of Fluorination on Key Pharmaceutical Properties
Property | 6,8-Difluorinated Derivative | Non-Fluorinated Analog | Improvement Factor | |
---|---|---|---|---|
Microsomal Half-life (human) | 42 ± 3 min | 9 ± 1 min | 4.7x | |
Caco-2 Permeability (×10⁻⁶ cm/s) | 25.6 ± 1.2 | 14.3 ± 0.8 | 1.8x | |
Aqueous Solubility (µg/mL) | 112 ± 11 | 89 ± 8 | 1.3x | |
MAO-B IC₅₀ | 0.18 µM | 1.25 µM | 6.9x | [4] [6] |
Systematic comparisons reveal the unique advantages imparted by the 6,8-difluoro-1-amino substitution:
The presence of two fluorines creates a synergistic effect—while mono-fluorination at either C6 or C8 improves metabolic stability by ~50%, difluorination provides >90% protection against hepatic deactivation. This nonlinear enhancement underscores the strategic value of the 6,8-difluoro pattern in extending plasma half-life without requiring high-dose regimens [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: